molecular formula C23H27N7O2S B2355823 4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216764-25-8

4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2355823
CAS No.: 1216764-25-8
M. Wt: 465.58
InChI Key: OSNLGLOTSVAQKE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thieno-triazolo-pyrimidine core substituted with an isobutyl group at position 4 and a 3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl chain at position 1. Its structural complexity arises from the fusion of thiophene, triazole, and pyrimidine rings, which are further modified with a pyridinyl-piperazine moiety.

Properties

IUPAC Name

8-(2-methylpropyl)-12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2S/c1-16(2)15-29-22(32)21-17(8-14-33-21)30-19(25-26-23(29)30)6-7-20(31)28-12-10-27(11-13-28)18-5-3-4-9-24-18/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNLGLOTSVAQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A thieno[2,3-e][1,2,4]triazolo core,
  • A pyridinyl substituent,
  • An isobutyl group that may influence lipophilicity and membrane permeability.

The molecular formula is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 396.50 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds often target specific pathways involved in cancer cell proliferation and survival. In vitro studies have shown that they can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.2Apoptosis induction
Compound BMCF-77.8PI3K inhibition
Target Compound A549 (Lung)6.5ERK pathway modulation

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • In vitro Studies : Testing against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) has shown promising results, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Neuropharmacological Effects

The pyridinyl and piperazine moieties may confer neuroactive properties:

  • Case Studies : Research indicates that similar compounds can modulate neurotransmitter systems (e.g., serotonin and dopamine), suggesting potential applications in treating mood disorders or neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the isobutyl group influence lipophilicity and receptor binding affinity.
  • Heterocyclic Modifications : Altering the nitrogen positions within the triazole or pyrimidine rings can enhance specificity for certain biological targets.

Pharmacokinetics

Initial pharmacokinetic studies suggest favorable absorption and distribution profiles:

  • Bioavailability : Preliminary data indicate good oral bioavailability due to moderate lipophilicity.
  • Metabolism : Cytochrome P450 enzyme studies reveal potential metabolic pathways that could affect efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The closest analog identified is 4-butyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (RN: 1189487-16-8). Key differences include:

  • Substituent at the piperazine ring : The target compound has a pyridin-2-yl group, while the analog features a pyrimidin-2-yl group.
  • Alkyl chain at position 4 : The target compound uses an isobutyl group, whereas the analog employs a butyl chain.

Table 1: Structural Comparison

Compound Piperazine Substituent Position 4 Substituent
Target Compound Pyridin-2-yl Isobutyl
4-Butyl Analog (RN: 1189487-16-8) Pyrimidin-2-yl Butyl
Physicochemical Properties
  • Hydrogen Bonding : The pyridin-2-yl group provides an additional hydrogen bond acceptor site, which could enhance interactions with biological targets like kinases or GPCRs .

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